Runcaciguat

Übersicht

Beschreibung

Runcaciguat (BAY 1101042) is a novel, orally available soluble guanylate cyclase (sGC) activator that targets the oxidized, heme-free form of sGC. This enzyme plays a critical role in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates vascular tone, renal function, and tissue homeostasis . Unlike first-generation sGC activators like cinaciguat, this compound exhibits improved pharmacokinetics and efficacy under oxidative stress conditions, making it a promising therapeutic candidate for chronic kidney disease (CKD), diabetic retinopathy, and cardiovascular disorders . Its unique mechanism involves binding to the β1H105 histidine residue of sGC, a feature distinguishing it from earlier compounds .

Vorbereitungsmethoden

Die Synthese von Runcaciguat umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.

Modifikationen der funktionellen Gruppen: Es werden verschiedene funktionelle Gruppen eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.

Reinigung und Isolierung: Die endgültige Verbindung wird gereinigt und isoliert, indem Verfahren wie Chromatographie und Kristallisation eingesetzt werden.

Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Wirtschaftlichkeit und Skalierbarkeit zu gewährleisten. Diese Verfahren beinhalten häufig den Einsatz fortschrittlicher chemischer Verfahrenstechniken und Verfahrenoptimierungsstrategien .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der Aktivierung der löslichen Guanylatcyclase und die Auswirkungen von oxidativem Stress auf dieses Enzym zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von cyclischem Guanosinmonophosphat in zellulären Signalwegen und seine Auswirkungen auf verschiedene biologische Prozesse zu untersuchen.

Medizin: Die Verbindung wird wegen ihrer potenziellen therapeutischen Wirkungen bei der Behandlung von chronischen Nierenerkrankungen, nicht-proliferativer diabetischer Retinopathie und anderen Herz-Kreislauf- und Nierenerkrankungen untersucht.

Industrie: This compound wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die lösliche Guanylatcyclase abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die oxidierte und hämoglobinfreie Form der löslichen Guanylatcyclase angreift. Dieses Enzym ist ein Schlüsselelement des Stickstoffoxid-Signalwegs, der verschiedene physiologische Prozesse reguliert. Durch die Aktivierung der löslichen Guanylatcyclase erhöht this compound die Produktion von cyclischem Guanosinmonophosphat, einem zweiten Botenstoff, der die Wirkungen von Stickstoffoxid vermittelt. Dies führt zu verschiedenen positiven Effekten, darunter Vasodilatation, reduzierte Entzündung und Schutz vor oxidativem Stress .

Analyse Chemischer Reaktionen

Table 1: LC-MS/MS Parameters for Runcaciguat Analysis

| Parameter | Value |

|---|---|

| Column | YMC Meteoric Core C18 (100 × 2.1 mm, 2.7 µm) |

| Mobile Phase | A: 2 mM NH₄Ac (pH 3); B: Acetonitrile |

| Gradient | Isocratic at 60% B (4 min), then 95% B (column wash) |

| Ionization Mode | Positive electrospray (ESI+) |

| Mass Transitions (m/z) | 488.2 → 222.2 (this compound); 497.1 → 227.0 (deuterated internal standard) |

| Detection Limit | <1 ng/mL (plasma) |

Key Findings:

-

Protein Precipitation : Plasma samples undergo protein denaturation with acetonitrile (ACN), achieving >95% recovery .

-

Chromatographic Behavior : Retention time ~3.2 min under isocratic conditions, with baseline separation from metabolites .

-

Stability : Stable in plasma for ≥24 hours at room temperature and ≥6 months at −80°C .

Table 2: Stability Data in Biological Matrices

| Condition | Result |

|---|---|

| Acid Hydrolysis | Degrades within 1 hr (pH <3), releasing chlorophenyl fragments. |

| Oxidative Stress | Resistant to peroxynitrite (ONOO⁻) at physiological concentrations. |

| Thermal Stability | Stable at 40°C (column temperature) without decomposition. |

| Photodegradation | No significant degradation under UV/visible light (λ >300 nm). |

Reaction Pathways:

-

sGC Activation : Binds oxidized/heme-free sGC via non-covalent interactions, inducing conformational changes that restore cGMP production .

-

Metabolic Pathways : Primarily undergoes hepatic glucuronidation (Phase II metabolism) without detectable CYP450-mediated oxidation .

Comparative Reactivity with sGC Modulators

This compound’s unique activation mechanism contrasts with sGC stimulators (e.g., BAY-747):

Wissenschaftliche Forschungsanwendungen

Runcaciguat has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of soluble guanylate cyclase activation and the effects of oxidative stress on this enzyme.

Biology: this compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways and its impact on various biological processes.

Medicine: The compound is being studied for its potential therapeutic effects in treating chronic kidney disease, non-proliferative diabetic retinopathy, and other cardiovascular and renal conditions.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting soluble guanylate cyclase

Wirkmechanismus

Runcaciguat exerts its effects by targeting the oxidized and heme-free form of soluble guanylate cyclase. This enzyme is a key component of the nitric oxide signaling pathway, which regulates various physiological processes. By activating soluble guanylate cyclase, this compound increases the production of cyclic guanosine monophosphate, a second messenger that mediates the effects of nitric oxide. This leads to various beneficial effects, including vasodilation, reduced inflammation, and protection against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Mechanism of Action

- Runcaciguat : Activates oxidized/heme-free sGC dependent on the β1H105 histidine residue, restoring cGMP production under oxidative stress. This histidine dependency differentiates it from first-generation activators .

- BAY 60-2770 (1st-generation): Functions similarly to cinaciguat but with partial heme-independent activity. Lacks histidine dependency, leading to broader but less targeted effects .

- BAY-747 (sGC stimulator): Enhances NO-sGC signaling by stabilizing the heme-bound form. Unlike activators, it requires intact heme and NO availability .

Pharmacokinetics and Selectivity

| Compound | Class | Histidine Dependency | Brain:Plasma Ratio | Key Indications |

|---|---|---|---|---|

| This compound | sGC activator | Yes | 0.1 | CKD, diabetic retinopathy |

| Cinaciguat | sGC activator | No | N/A | Discontinued (IV use only) |

| BAY 60-2770 | sGC activator | No | N/A | Preclinical studies |

| BAY-747 | sGC stimulator | N/A | 0.6 | Neuroprotection, memory enhancement |

| BI 703704 | sGC activator | No | N/A | CKD (preclinical) |

- This compound shows moderate brain penetration (10% of plasma levels), whereas BAY-747 achieves 60%, making the latter more suitable for neurological applications .

- Unlike BI 703704, which reduces proteinuria in a blood pressure-neutral manner, this compound’s renoprotective effects are partially independent of blood pressure modulation .

Preclinical Efficacy

Renal Protection

- In hypertensive (ANG-SD rats) and diabetic (ZDF rats) models, this compound reduced proteinuria by 45–70% and attenuated glomerulosclerosis and tubulointerstitial fibrosis at doses as low as 1 mg/kg .

- BI 703704 demonstrated similar proteinuria reduction but required higher doses for comparable effects .

Neuroprotection

- This compound enhanced long-term memory in rodents by promoting GluA1-containing AMPA receptor trafficking, though its lower brain penetration limits its utility compared to BAY-747 .

Cardiovascular Effects

- This compound reduced left ventricular hypertrophy in ZDF rats without significant blood pressure lowering, whereas cinaciguat primarily acts via vasodilation .

Clinical Data

- In a phase 2a trial (NCT04507061), this compound reduced urinary albumin-to-creatinine ratio (UACR) by 45–48% in CKD patients, with enhanced efficacy in those co-treated with SGLT2 inhibitors .

- Cinaciguat failed in clinical trials due to hypotension and dosing challenges .

Key Advantages of this compound

Histidine-Specific Activation: Enables targeted restoration of cGMP in oxidized sGC, minimizing off-target effects seen with non-selective activators .

Oral Bioavailability: Overcomes limitations of intravenous first-generation compounds .

Multi-Organ Protection : Demonstrated efficacy in kidney, heart, and brain models .

Limitations and Challenges

Biologische Aktivität

Runcaciguat (BAY 1101042) is a novel soluble guanylate cyclase (sGC) activator currently under investigation for its therapeutic potential, particularly in chronic kidney disease (CKD) and non-proliferative diabetic retinopathy. Its unique mechanism of action allows it to activate both oxidized and heme-free forms of sGC, which are typically unresponsive to nitric oxide (NO) due to oxidative stress conditions prevalent in various diseases.

This compound enhances the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in numerous physiological processes including vasodilation, renal function, and metabolic regulation. Unlike traditional sGC stimulators that require a heme group, this compound can activate sGC in its oxidized state, making it particularly effective in pathological conditions characterized by increased oxidative stress.

Key Features:

- Activation of Oxidized sGC : this compound targets the oxidized form of sGC, which is often inactive under conditions of oxidative stress.

- Enhanced cGMP Production : By stimulating cGMP production, this compound promotes vasodilation and has protective effects on kidney function.

Preclinical Studies

-

Kidney Protection in ZSF1 Rats :

- This compound demonstrated significant protective effects against kidney function decline in ZSF1 rats, a model for CKD and diabetic kidney disease (DKD).

- It reduced proteinuria and improved urinary biomarkers associated with kidney injury.

- Histopathological evaluations showed less renal damage compared to control groups .

- Metabolic Effects :

- Blood Pressure Regulation :

Case Studies

- In a study involving ZSF1 rats treated with this compound, researchers observed a marked decrease in renal weights and improvements in histopathological scores related to kidney damage. The treatment led to significant changes in gene expression profiles associated with oxidative stress and metabolic regulation .

Comparative Data Table

| Parameter | Control Group | This compound Group |

|---|---|---|

| Proteinuria (mg/day) | 150 ± 20 | 80 ± 15* |

| Blood Glucose (mg/dL) | 180 ± 10 | 150 ± 12* |

| Total Cholesterol (mg/dL) | 200 ± 15 | 170 ± 10* |

| Renal Histopathology Score | 3.5 ± 0.5 | 1.5 ± 0.3* |

*Significantly different from control (p < 0.05)

Clinical Implications

This compound is currently being evaluated in clinical Phase II trials for its efficacy in treating CKD and diabetic retinopathy. The promising preclinical results suggest that it may offer a novel therapeutic avenue for patients suffering from these conditions, particularly those with limited treatment options due to oxidative stress-related complications .

Future Directions

- Continued exploration of this compound's effects on cognitive functions is warranted, as preliminary studies indicate potential benefits on memory acquisition processes through modulation of glutamatergic signaling pathways .

- Further clinical trials will help elucidate the long-term safety profile and efficacy of this compound across diverse patient populations.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the renoprotective effects of runcaciguat in chronic kidney disease (CKD)?

this compound has been tested in three rodent models: angiotensin II-infused Sprague-Dawley rats (ANG-SD), renin transgenic rats (RenTG), and Zucker diabetic fatty (ZDF) rats. These models mimic hypertensive, diabetic, and comorbid CKD progression. Key parameters include proteinuria reduction, kidney injury biomarkers (e.g., NGAL, KIM-1), and histopathological analysis of renal damage . For basic studies, ensure models align with the targeted CKD etiology (e.g., ZDF rats for diabetic nephropathy) and use treatment durations of 2–42 weeks with doses between 1–10 mg/kg/bid .

Q. How do researchers validate the blood pressure-independent mechanism of this compound in preclinical studies?

To isolate blood pressure (BP)-independent effects, monitor BP via tail-cuff or telemetry in parallel with renal outcomes. In ANG-SD rats, this compound reduced proteinuria and kidney injury markers without altering BP, supporting a direct renoprotective mechanism . Use control groups treated with antihypertensive agents (e.g., ACE inhibitors) to differentiate BP-dependent and independent pathways .

Q. What biomarkers are critical for assessing this compound’s efficacy in CKD models?

Key biomarkers include:

- Proteinuria : Quantified via urinary albumin-to-creatinine ratio.

- Gene Expression : NGAL, KIM-1, and osteopontin (OPN) in kidney tissue (measured via qPCR or RNA-seq) .

- Histopathology : Glomerulosclerosis and tubular damage scores from H&E-stained sections . Combine these with survival rates and metabolic markers (e.g., HbA1c, cholesterol) for comprehensive efficacy assessment .

Advanced Research Questions

Q. How can researchers address contradictions in survival data across different preclinical models?

In RenTG rats, this compound improved survival by 35%, but only a 5% trend was observed in ZDF rats . To reconcile discrepancies:

- Model-Specific Pathophysiology : RenTG rats exhibit severe hypertension and cardiac injury, while ZDF rats focus on metabolic dysfunction.

- Statistical Power : Increase cohort sizes (e.g., n ≥ 20/group) and apply Kaplan-Meier analysis with log-rank tests .

- Endpoint Selection : Prioritize organ-specific outcomes (e.g., cardiac vs. renal injury) based on model strengths .

Q. What methodologies are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

- PK Analysis : Use LC-MS/MS to quantify plasma this compound levels after chronic dosing. Key parameters include Cmax, AUC, and half-life, validated with stable isotope-labeled internal standards (e.g., [²H9]-runcaciguat) .

- PD Correlations : Link PK data to biomarker modulation (e.g., NGAL reduction) and renal histopathology scores. Dose-response curves (0.3–3 mg/kg/bid) in ANG-SD rats demonstrate a direct relationship between exposure and efficacy .

Q. How should researchers design studies to investigate this compound’s effects on diabetic retinopathy (DR)?

- Model Selection : Use non-proliferative DR models with hyperglycemia-induced retinal vascular dysfunction.

- Outcome Metrics : Measure retinal cGMP levels, vascular permeability (via fluorescein angiography), and inflammatory markers (e.g., VEGF).

- Clinical Translation : Align preclinical endpoints with ongoing Phase II trials (e.g., NCT04507061) focusing on DR progression and visual acuity .

Q. What strategies optimize this compound’s combination with SGLT2 inhibitors or RAAS blockers in CKD?

- Synergy Testing : In ZDF rats, co-administer this compound with empagliflozin and assess additive reductions in proteinuria and HbA1c .

- Mechanistic Overlap : Evaluate cGMP pathway activation (via sGC) alongside SGLT2i’s metabolic benefits using transcriptomics or phosphoproteomics .

- Safety Profiling : Monitor hemodynamic stability and renal function during combination therapy .

Q. Methodological Considerations

Q. How can gender-specific responses to this compound be systematically evaluated in clinical trials?

Stratify Phase II data by gender and analyze:

- Pharmacokinetics : Compare exposure levels (AUC) and metabolite profiles.

- Efficacy : Gender-adjusted changes in eGFR or urinary albumin excretion .

- Safety : Report adverse events (e.g., hypotension) by subgroup .

Q. What statistical approaches are robust for analyzing this compound’s neuroprotective effects (e.g., AMPAR modulation)?

Use hippocampal slice cultures treated with this compound (10 nM) and quantify GluA1 surface mobilization via surface biotinylation assays. Apply one-way ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., this compound ± synaptic stimulation) .

Q. How to validate this compound’s binding mode to sGC using computational and structural biology tools?

Eigenschaften

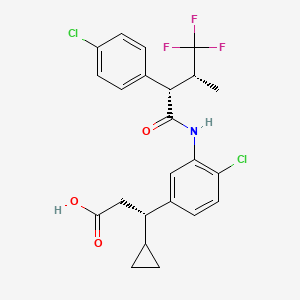

IUPAC Name |

(3S)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRMKIWHFXSBGZ-CNBXIYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[C@@H](CC(=O)O)C3CC3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402936-61-1 | |

| Record name | Runcaciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402936611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Runcaciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-1-oxobutyl]amino]-cyclopropyl-(S)-Benzenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUNCACIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EZ01YDT5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.